Home > Products > Screening Compounds P114323 > [N40,Pro1,Tyr4]BB
[N40,Pro1,Tyr4]BB -

[N40,Pro1,Tyr4]BB

Catalog Number: EVT-10970973
CAS Number:
Molecular Formula: C83H130N28O19S
Molecular Weight: 1856.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound [N40,Pro1,Tyr4]Bombesin is a synthetic peptide derived from the naturally occurring bombesin, which is a neuropeptide known for its role in various physiological processes, including the regulation of gastrointestinal functions and stimulation of gastric acid secretion. The specific sequence of this peptide includes modifications at positions 1 and 4, where proline and tyrosine residues are introduced, respectively. This compound is primarily explored for its potential applications in cancer imaging and therapy due to its affinity for bombesin receptors that are overexpressed in certain tumors.

Source

[N40,Pro1,Tyr4]Bombesin is synthesized as a research chemical with a high purity level (≥ 95%) and is available for purchase from various chemical suppliers. It is often used as a precursor in the development of radiolabeled compounds for targeted imaging and therapeutic applications in oncology .

Classification

This compound falls under the classification of peptides and neuropeptides. It is specifically categorized as a bombesin analog, which is part of a broader class of compounds utilized in biomedical research for their receptor-binding properties.

Synthesis Analysis

Methods

The synthesis of [N40,Pro1,Tyr4]Bombesin typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain on a solid support, facilitating the formation of peptide bonds while minimizing side reactions.

Technical Details

  1. Amino Acid Protection: Each amino acid used in the synthesis is protected by specific chemical groups that prevent unwanted reactions during the coupling process.
  2. Coupling Reagents: Commonly used coupling reagents include N,N'-diisopropylcarbodiimide (DIC) or HATU, which activate the carboxyl group of the amino acid for reaction with the amine group of another amino acid.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Molecular Structure Analysis

Structure

The molecular structure of [N40,Pro1,Tyr4]Bombesin can be represented by its sequence:

DOTA Pro Gln Arg Tyr Gly Asn Gln Trp Ala Val Gly His Leu Met NH2\text{DOTA Pro Gln Arg Tyr Gly Asn Gln Trp Ala Val Gly His Leu Met NH}_2

Where DOTA refers to [4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]-acetyl, which is often used for radiolabeling purposes.

Data

  • Molar Mass: 2042.28 g/mol
  • CAS Number: [593287-40-2]
  • Purity: ≥ 95%
  • Appearance: Colorless to off-white freeze-dried solid .
Chemical Reactions Analysis

Reactions

[N40,Pro1,Tyr4]Bombesin participates in various chemical reactions relevant to its function and application:

  1. Radiolabeling: The incorporation of radioactive isotopes (e.g., Gallium-68) via DOTA moiety allows for imaging applications.
  2. Binding Affinity Studies: The compound can undergo binding assays with bombesin receptors to evaluate its affinity and specificity.

Technical Details

The radiolabeling process involves complexation reactions where the DOTA group binds to metal ions under specific conditions, allowing for stable radiolabeled products suitable for imaging .

Mechanism of Action

Process

The mechanism of action involves binding to bombesin receptors (GRP receptors), which are overexpressed in certain cancers such as prostate cancer. Upon binding:

  1. Receptor Activation: The activation triggers intracellular signaling pathways that can lead to cell proliferation or apoptosis depending on the context.
  2. Therapeutic Targeting: The specificity towards cancer cells allows for targeted delivery of therapeutic agents or imaging agents.

Data

Studies have shown that bombesin analogs like [N40,Pro1,Tyr4]Bombesin can effectively localize in tumor tissues while minimizing uptake in normal tissues, enhancing their potential as diagnostic tools .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Color: Colorless to off-white
  • Solubility: Generally soluble in aqueous solutions depending on pH.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with metal ions during radiolabeling processes; may undergo hydrolysis under certain conditions.

Relevant analyses include:

  • High-performance liquid chromatography (HPLC) for purity assessment.
  • Mass spectrometry for molecular weight confirmation .
Applications

Scientific Uses

[N40,Pro1,Tyr4]Bombesin has several notable applications in scientific research:

  1. Cancer Imaging: Used as a radiolabeled agent for positron emission tomography (PET) imaging to visualize tumors expressing bombesin receptors.
  2. Targeted Therapy: Investigated as a vehicle for delivering cytotoxic agents directly to cancer cells.
  3. Research Tool: Serves as a model compound in studies exploring receptor-ligand interactions and signaling pathways related to bombesin .
Introduction to Bombesin Receptor-Targeted Molecular Imaging and Therapy

Gastrin-Releasing Peptide Receptor as an Oncological Molecular Target

The gastrin-releasing peptide receptor belongs to the bombesin receptor family of G protein-coupled receptors and has emerged as a critically important molecular target in oncology due to its overexpression across multiple prevalent human malignancies. This receptor demonstrates significantly elevated expression in prostate cancer (present in >70% of primary tumors and metastases), breast cancer (particularly estrogen receptor-positive luminal subtypes), pancreatic cancer, small cell lung cancer, and gastrointestinal stromal tumors [2] [6] [9]. Crucially, gastrin-releasing peptide receptor expression in healthy tissues is predominantly limited to the pancreas and gastrointestinal tract, creating a favorable therapeutic window for targeted approaches [3] [6].

The pathophysiological significance of gastrin-releasing peptide receptor in tumor biology extends beyond mere overexpression. Upon activation by its natural ligand gastrin-releasing peptide (the mammalian counterpart of bombesin), gastrin-releasing peptide receptor initiates multiple oncogenic signaling cascades that promote cancer cell proliferation, survival, invasion, and angiogenesis [3] [4]. The receptor's internalization properties upon agonist binding further enhance its utility for molecular targeting, facilitating the intracellular delivery of conjugated therapeutic payloads [3] [8]. Importantly, gastrin-releasing peptide receptor expression patterns exhibit inverse relationships with tumor grade in certain cancers; prostate cancers with lower Gleason scores (3-6) demonstrate significantly higher gastrin-releasing peptide receptor density than those with higher Gleason scores (7-9), positioning this receptor as particularly valuable for detecting early-stage and low-grade malignancies [6] [8].

Table 1: Gastrin-Releasing Peptide Receptor Expression in Human Malignancies

Cancer TypeExpression LevelClinical SignificanceReferences
Prostate CancerHigh in >70% primary tumors and metastasesHigher expression in low-grade tumors; Negative correlation with Gleason score [3] [6] [8]
Breast CancerModerate to high in >60% of cases, especially luminal subtypesPotential for targeting ER+ disease; Expression in lymph node and distant metastases [4] [9]
Pancreatic CancerHigh in >50% of casesCo-expression with other peptide receptors [1] [7]
Small Cell Lung CancerHigh in >75% of casesTarget for imaging and therapy [2] [3]
Gastrointestinal Stromal TumorsModerate to highComplementary targeting with other receptors [1] [2]

Rationale for Bombesin Analog Development in Nuclear Medicine

The development of bombesin analogs for nuclear medicine applications stems from several compelling pharmacological advantages inherent to peptide-based targeting vectors. Native bombesin, a 14-amino acid peptide originally isolated from amphibian skin, exhibits subnanomolar affinity for gastrin-releasing peptide receptor but suffers from rapid enzymatic degradation in vivo, primarily due to protease cleavage at multiple sites within its sequence [3] [4]. This limitation prompted extensive structure-activity relationship studies that identified the minimally required pharmacophore within the carboxyl-terminal region (particularly residues 7-14) that retains high receptor binding affinity while offering enhanced metabolic stability through strategic amino acid substitutions and modifications [3] [8].

The structural plasticity of bombesin analogs enables rational optimization of several pharmacokinetic parameters essential for diagnostic and therapeutic radiopharmaceuticals. Key modifications include: (1) Incorporation of unnatural amino acids (e.g., D-amino acids) at protease-susceptible positions to resist enzymatic degradation; (2) Chelator conjugation at the amino-terminus using spacers that preserve receptor interaction; (3) Sequence truncation to eliminate non-essential residues while maintaining the critical receptor-binding domain; and (4) Charge modulation at the metallated complex to enhance receptor affinity [1] [8]. Notably, research demonstrated that radiopeptides with positively charged N-terminal complexes exhibited significantly higher gastrin-releasing peptide receptor affinity (half-maximal inhibitory concentration = 3.2±0.5 nM) compared to neutral (half-maximal inhibitory concentration = 41.5±2.5 nM) or negatively charged analogs (half-maximal inhibitory concentration = 26.3±3.5 nM), highlighting the critical importance of electrostatic interactions in receptor binding [1].

Table 2: Key Structural Modifications in Bombesin Analogs for Nuclear Medicine Applications

Modification TypeStructural ChangeFunctional ImpactExample Analogs
TruncationRemoval of N-terminal residues 1-6Enhanced metabolic stability without affinity lossBombesin(7-14) derivatives
Amino Acid SubstitutionNorleucine¹⁴ → Methionine¹⁴Increased binding affinity (8-fold improvement) [1]
Chelator PositioningN-terminal conjugation via spacersPreserved receptor binding; Variable pharmacokineticsGlycine-spaced derivatives
Charge ModulationPositively charged metallocomplexesHigher gastrin-releasing peptide receptor affinity (half-maximal inhibitory concentration 3.2 nM)Copper-labeled conjugates [1]
Pseudopeptide BondsReduced peptide characterEnhanced enzymatic stabilityStatine-containing antagonists

The theranostic paradigm represents a fundamental rationale for bombesin analog development in nuclear medicine. This approach utilizes chemically identical targeting vectors conjugated to diagnostic radionuclides (e.g., gallium-68, copper-64, fluorine-18) for positron emission tomography imaging and therapeutic radionuclides (e.g., lutetium-177, actinium-225) for peptide receptor radionuclide therapy [5] [10]. The intrinsic gastrin-releasing peptide receptor targeting capability remains identical between diagnostic and therapeutic pairs, enabling precise patient stratification, dosimetry prediction, and treatment response monitoring [3] [5]. Recent developments include bombesin analogs capable of targeting multiple bombesin receptor subtypes (neuromedin B receptor, gastrin-releasing peptide receptor, and orphan bombesin receptor), expanding their potential application across a broader spectrum of malignancies [7] [10].

Historical Evolution of Radiolabeled Bombesin Derivatives

The development trajectory of radiolabeled bombesin derivatives spans four decades of incremental scientific innovation, beginning with iodine-125-labeled native bombesin in the 1980s for basic receptor studies [3] [7]. The 1990s witnessed significant advancements with the introduction of technetium-99m-labeled bombesin analogs for single-photon emission computed tomography imaging, exemplified by technetium-99m-labeled RP527 and technetium-99m-labeled DB4, which underwent preliminary clinical evaluation in prostate and breast cancer patients [3]. These early agents faced limitations including suboptimal metabolic stability, hepatobiliary clearance causing high abdominal background, and insufficient tumor-to-background ratios for reliable detection [4] [8].

The early 2000s marked a transformative period with the adoption of radiometal chelators (DOTA, NOTA, CPTA) enabling positron emission tomography applications using gallium-68 and copper-64 [1] [7]. Copper-64 emerged as a particularly valuable radionuclide due to its intermediate half-life (12.7 hours) and dual diagnostic/therapeutic potential (positron emission tomography imaging and beta therapy) [1] [8]. A seminal 2012 study systematically investigated structure-activity relationships across multiple bombesin analogs, leading to the development of [copper(II)]-CPTA-[βAla¹¹]bombesin(7–14) ([copper(II)]-BZH7) which demonstrated high tumor accumulation and favorable pharmacokinetics in prostate cancer xenograft models [1]. This analog incorporated three critical innovations: (1) Positive charge at the metallated complex; (2) Methionine-for-norleucine substitution at position 14; and (3) Deletion of D-Tyr⁶ – collectively yielding substantially improved gastrin-releasing peptide receptor affinity and tumor visualization [1].

The most revolutionary advancement emerged circa 2010 with the paradigm shift from agonists to antagonists. Contrary to established dogma, gastrin-releasing peptide receptor antagonists demonstrated superior in vivo performance despite their lack of internalization capability [3] [8]. Antagonist-based radiopharmaceuticals (e.g., RM1, RM2, NeoBOMB1) exhibited higher tumor uptake, longer retention, and markedly reduced side effects compared to agonists, which could provoke adverse gastrointestinal and muscular contractions upon administration [3] [5] [8]. The statine-containing antagonist JMV594 (dPhe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH₂) became the foundation for numerous clinical candidates when modified with various chelators and spacers [8]. Recent innovations focus on universal bombesin analogs targeting multiple bombesin receptor subtypes and dual-targeting agents that engage both gastrin-releasing peptide receptor and prostate-specific membrane antigen for enhanced detection sensitivity [6] [10].

Table 3: Evolution of Key Radiolabeled Bombesin Derivatives

Development EraRepresentative AgentsKey InnovationsClinical Impact
1980s-1990s (Iodine & Technetium)Iodine-125-bombesin; Technetium-99m-RP527Proof-of-concept for bombesin receptor targetingLimited by metabolic instability and pharmacokinetics
2000-2010 (Early Radiometal Chelates)Gallium-68-AMBA; Copper-64-BZH7Introduction of DOTA/CPTA chelators; Amino acid substitutionsFirst human studies with agonists; Suboptimal abdominal accumulation
2010-Present (Antagonist Era)Gallium-68-RM2; Gallium-68-NeoBOMB1; Copper-64-CB-TE2A-ARShift to antagonist scaffolds; Charge optimization; Linker engineeringImproved safety profile; Higher tumor-to-background ratios; Clinical validation
Emerging ConceptsGallium-68-Lu-177 theranostic pairs; Universal bombesin analogsMulti-receptor targeting; Theranostic applicationsExpanded indication spectrum; Personalized dosing approaches

Properties

Product Name

[N40,Pro1,Tyr4]BB

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-methylsulfanyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[1-[3-(2-aminoethylamino)-2-[(2-aminoethylamino)methyl]propanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide

Molecular Formula

C83H130N28O19S

Molecular Weight

1856.2 g/mol

InChI

InChI=1S/C83H130N28O19S/c1-44(2)32-58(77(125)103-54(70(89)118)15-11-31-131-6)107-78(126)61(35-50-40-94-43-99-50)101-68(117)42-98-81(129)69(45(3)4)110-71(119)46(5)100-76(124)60(34-48-39-96-53-13-8-7-12-52(48)53)109-75(123)56(21-23-64(86)113)105-79(127)62(36-66(88)115)102-67(116)41-97-72(120)59(33-47-17-19-51(112)20-18-47)108-73(121)55(14-9-27-95-83(90)91)104-74(122)57(22-24-65(87)114)106-80(128)63-16-10-30-111(63)82(130)49(37-92-28-25-84)38-93-29-26-85/h7-8,12-13,17-20,39-40,43-46,49,54-63,69,92-93,96,112H,9-11,14-16,21-38,41-42,84-85H2,1-6H3,(H2,86,113)(H2,87,114)(H2,88,115)(H2,89,118)(H,94,99)(H,97,120)(H,98,129)(H,100,124)(H,101,117)(H,102,116)(H,103,125)(H,104,122)(H,105,127)(H,106,128)(H,107,126)(H,108,121)(H,109,123)(H,110,119)(H4,90,91,95)/t46-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63?,69-/m0/s1

InChI Key

WPAOEAXJLCSDBY-UKYQNQGLSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(CNCCN)CNCCN

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C5CCCN5C(=O)C(CNCCN)CNCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.